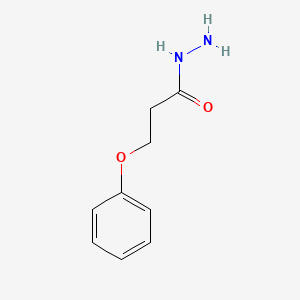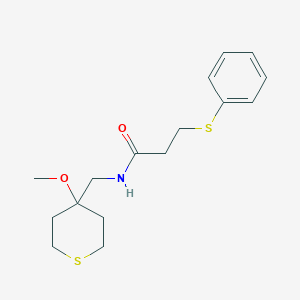
9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” is a complex organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a fluorene core with multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the fluorene core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the sulfonamide groups: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the hydrazinylidene group: This can be done through hydrazone formation reactions, where hydrazine derivatives react with carbonyl compounds.
Addition of the methoxyethyl groups: This step may involve alkylation reactions using methoxyethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, fluorene derivatives are often studied for their potential as fluorescent probes and imaging agents. The presence of sulfonamide groups can enhance the compound’s solubility and bioavailability.
Medicine
In medicine, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as a drug candidate.
Industry
In the industrial sector, fluorene derivatives are used in the production of polymers, dyes, and electronic materials. The unique properties of this compound make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with enzyme function. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
9H-fluorene-2,7-disulfonamide: A simpler derivative without the hydrazinylidene and methoxyethyl groups.
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide: Lacks the hydrazinylidene group.
9-(2,2-dimethylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: Lacks the methoxyethyl groups.
Uniqueness
The uniqueness of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPLKMEWJQJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)
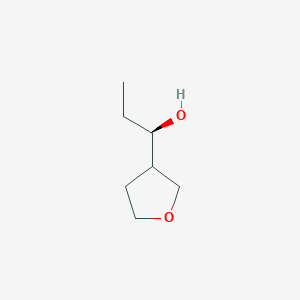
![4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3014592.png)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3014597.png)
![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)

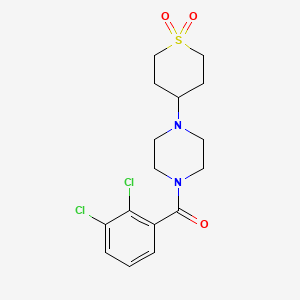
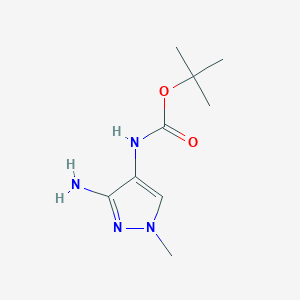
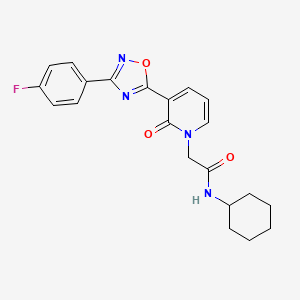
![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)
